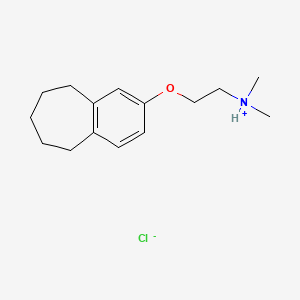

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride

Description

The compound Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride (hereafter referred to as the "target compound") is a substituted ethanamine derivative. Its structure comprises:

- A N,N-dimethylethanamine backbone, common in antihistamines and anticholinergics.

- A benzocycloheptene moiety (a bicyclic system with a seven-membered aliphatic ring fused to a benzene ring) linked via an ether oxygen at the 2-position of the ethanamine.

- A hydrochloride salt, enhancing solubility and stability.

Properties

CAS No. |

60984-27-2 |

|---|---|

Molecular Formula |

C15H24ClNO |

Molecular Weight |

269.81 g/mol |

IUPAC Name |

dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H |

InChI Key |

RTTJYYKUNHWVKD-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCOC1=CC2=C(CCCCC2)C=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

Step 1: Etherification

- The phenolic hydroxyl group of 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ol is reacted with 2-chloro-N,N-dimethylethanamine.

- Potassium carbonate serves as a base to deprotonate the hydroxyl, facilitating nucleophilic substitution.

- The reaction is carried out in DMF solvent at 80°C.

- This step typically yields 72–78% of the ether intermediate.

Step 2: Formation of Hydrochloride Salt

- The crude ether product is treated with gaseous hydrochloric acid in ethanol at low temperatures (0–5°C).

- This converts the amine moiety into its hydrochloride salt, enhancing the compound's stability and solubility.

- This step achieves a high yield of approximately 95%.

Purification and Yield

- The final product is purified by recrystallization from ethanol and diethyl ether mixtures.

- Purity exceeding 98% is confirmed by High-Performance Liquid Chromatography (HPLC).

- Challenges in the synthesis include controlling regioselectivity during etherification and minimizing side reactions such as ring-opening of the benzocycloheptene moiety.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Etherification | 2-Chloro-N,N-dimethylethanamine, K₂CO₃, DMF, 80°C | 72–78 |

| Salt Formation | HCl (g), EtOH, 0–5°C | 95 |

Physicochemical and Stability Considerations

- The compound appears as a white crystalline solid with a melting point range of 192–195°C.

- It is hygroscopic and should be stored under inert atmosphere at -20°C to prevent degradation.

- Solubility profile (Table 2) shows good solubility in water and moderate solubility in ethanol, with very low solubility in DMSO.

- The calculated logP of 2.3 indicates moderate lipophilicity, suggesting potential for blood-brain barrier penetration.

- Stability studies indicate less than 2% decomposition over six months when stored properly.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 45.2 |

| Ethanol | 12.8 |

| DMSO | <0.1 |

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces a more saturated compound .

Scientific Research Applications

Research indicates that Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride exhibits significant biological activity. It is particularly noted for its interactions with enzymes and receptors within biological systems. These interactions may modulate cellular signaling pathways and influence various physiological processes.

Interaction Studies

- Receptor Modulation : Studies have shown that this compound can bind to specific molecular targets, potentially modulating the activity of certain receptors or enzymes.

- Enzyme Interaction : Its ability to influence enzyme activity suggests therapeutic potential in various conditions where enzyme regulation is crucial.

Pharmacological Research Applications

Due to its intriguing properties, this compound is being explored for several applications in pharmacology:

- Drug Development : The compound's unique structure may inspire the design of new therapeutics targeting specific biological pathways.

- Neuroscience Research : Given its potential effects on neurotransmitter systems, it may play a role in studies related to neuropharmacology.

- Cancer Research : Investigations into its effects on cancer cell lines could reveal insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Benzocycloheptene vs. Aromatic Systems : The target compound’s benzocycloheptene group (C₁₁H₁₂ fused ring) confers enhanced lipophilicity compared to diphenhydramine’s diphenylmethoxy group (C₁₃H₁₂O) or orphenadrine’s (2-methylphenyl)phenylmethoxy group (C₁₄H₁₅O). This may influence tissue penetration and metabolic stability .

- Molecular Weight : The target compound’s estimated molecular weight (~295.84) places it between diphenhydramine (291.82) and orphenadrine (305.85), suggesting comparable pharmacokinetic profiles.

Pharmacological Activity

- Diphenhydramine Hydrochloride: Binds non-selectively to H1 receptors, causing sedation and anticholinergic effects. Used for allergies and insomnia .

- Orphenadrine Hydrochloride : Primarily acts as a muscle relaxant via central anticholinergic mechanisms. Its (2-methylphenyl)phenylmethoxy group may reduce sedative effects compared to diphenhydramine .

- Dimetindene Maleate Impurity G : A structural analog with an indene ring, highlighting the role of polycyclic systems in modulating receptor affinity .

Regulatory and Industrial Relevance

Biological Activity

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride (CAS Number: 5232-02-0) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

| CAS Number | 5232-02-0 |

| LogP | 3.78750 |

| Solubility | Moderate |

Ethanamine derivatives often exhibit biological activity through interactions with neurotransmitter systems. Specifically, the compound may act as a monoamine reuptake inhibitor , which can influence mood and cognitive functions. The presence of the tetrahydro-benzocycloheptene moiety suggests potential interactions with dopamine and serotonin receptors.

Biological Activities

- Antidepressant Effects : Some studies suggest that compounds similar to ethanamine demonstrate antidepressant-like effects in animal models. For instance, the inhibition of serotonin reuptake can lead to increased serotonin levels in the synaptic cleft, potentially alleviating depressive symptoms.

- Neuroprotective Properties : Research indicates that ethanamine derivatives may possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

- Analgesic Activity : Preliminary studies have shown that ethanamine derivatives can exhibit analgesic effects by modulating pain pathways in the central nervous system.

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant effects of ethanamine derivatives. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages over a two-week period. The mechanism was attributed to enhanced serotonergic activity and reduced monoamine oxidase (MAO) levels.

Study 2: Neuroprotection

In vitro experiments demonstrated that ethanamine derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced reactive oxygen species (ROS) levels and increased cell viability by activating antioxidant pathways.

Toxicity and Safety Profile

The safety profile of ethanamine hydrochloride has been assessed in various studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between N,N-dimethyl-2-chloroethylamine hydrochloride and the phenolic oxygen of 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ol. Key steps include:

- Step 1 : Activation of the phenol group (e.g., using K₂CO₃ or NaH in anhydrous DMF or THF) to enhance nucleophilicity .

- Step 2 : Reaction at 60–80°C under nitrogen to prevent oxidation of the benzocycloheptenyl moiety.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC. Adjust stoichiometry (1:1.2 molar ratio of phenol to chloroethylamine derivative) to maximize yield .

Q. How should researchers validate purity and structural integrity during synthesis?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the benzocycloheptenyl aromatic protons (δ 6.8–7.2 ppm) and the dimethylamino group (singlet at δ 2.2–2.4 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacological activity data across in vitro and in vivo models?

- Root Cause Analysis :

- Solubility : Test compound solubility in physiological buffers (e.g., PBS, pH 7.4) and biological matrices. Poor solubility may lead to underestimated IC₅₀ values in vitro .

- Metabolic Stability : Conduct liver microsome assays (human/rodent) to identify rapid degradation. Use LC-MS to quantify metabolites, such as N-demethylated derivatives or benzocycloheptenyl hydroxylation products .

- In Vivo PK/PD Modeling : Adjust dosing regimens (e.g., intravenous vs. oral) and measure plasma half-life to reconcile efficacy gaps .

Q. How can researchers design experiments to investigate the compound’s stability under varying storage conditions?

- Experimental Design :

- Accelerated Degradation Studies : Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic hydrolysis) for 4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the ether linkage or hydrochloride dissociation) .

- Long-Term Stability : Store aliquots at -20°C (desiccated) and room temperature. Compare NMR and mass spectra at 0, 3, 6, and 12 months to establish shelf-life .

Q. What computational approaches predict the compound’s binding affinity for neurotransmitter transporters?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/norepinephrine transporters. Focus on the benzocycloheptenyl group’s hydrophobic packing and the dimethylamino group’s electrostatic contributions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in biological assays?

- Quality Control :

- Standardized Synthesis : Ensure consistent reaction conditions (temperature, solvent purity) and characterize each batch via NMR/HPLC .

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each experiment. Normalize data to account for inter-assay variability .

Q. What techniques validate the compound’s selectivity for target receptors over off-target GPCRs?

- Screening Protocol :

- Broad-Panel Binding Assays : Test against a library of 50+ GPCRs (e.g., Eurofins Cerep Panels) at 10 μM. Use radioligand displacement (³H-labeled antagonists) to quantify Ki values .

- Functional Assays : Measure cAMP accumulation or calcium flux in cells expressing off-target receptors (e.g., histamine H1, muscarinic M3) to rule out agonism/antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.